molecular formula C14H14O5 B3048142 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15795-54-7

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3048142
CAS RN: 15795-54-7
M. Wt: 262.26 g/mol
InChI Key: XVQBJKRSEOLQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. The “4-Methoxybenzylidene” part suggests the presence of a benzene ring with a methoxy (OCH3) group and a formyl (HC=O) group. The “2,2-dimethyl-1,3-dioxane-4,6-dione” part suggests a dioxane ring (a six-membered ring with two oxygen atoms) with two methyl (CH3) groups and two carbonyl (C=O) groups .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a benzene ring attached to a dioxane ring. The benzene ring likely has a methoxy group and a formyl group attached, while the dioxane ring likely has two methyl groups and two carbonyl groups attached .

Scientific Research Applications

Synthesis and Crystal Structure

A study by Zeng (2014) focused on the synthesis of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione using 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-methoxybenzaldehyde in ethanol. The study details the crystal structure obtained through X-ray crystallographic techniques, revealing that it crystallizes in a triclinic space group and is stabilized by weak intermolecular C-H···O hydrogen bonds (Zeng, 2014).

Reactions with Nucleophilic Reagents

Tetere et al. (2011) examined reactions of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione with nucleophilic reagents like potassium hydroxide, ammonia, and hydrazine hydrate. The research led to the preparation of hydrazines, amides, and hydrazides of methoxybenzylidene-malonic acid, which are useful as structural blocks in synthesis (Tetere et al., 2011).

Structural Characterization and Molecular Modeling

A study by De Armas et al. (2000) described the synthesis and structural characterization of two 5-Arylidene derivatives of Meldrum's acid. The research compared results from crystallographic and molecular modeling (AM1), focusing on how molecules in the crystal are held together by van der Waals forces and C—H···O hydrogen bond interactions (De Armas et al., 2000).

Zwitterionic and Free Forms

Mierina et al. (2015) synthesized and characterized C-alkyl derivatives of Meldrum's acids, noting differences in molecular conformations and crystal packing arrangements due to varying substituents. The study highlights the role of substituents with a basic center in forming inner salts and influencing conformation (Mierina et al., 2015).

Synthesis, Structural Characterization, and Electronic Properties

Dey et al. (2015) synthesized 5-arylidene derivatives of Meldrum’s acid and determined their crystal structures using X-ray diffractometry. The study provides insights into the nature of intermolecular interactions in these compounds and their electronic properties (Dey et al., 2015).

Stimuli-Responsive Fluorescence

Hariharan et al. (2018) synthesized aggregation-enhanced emissive fluorophores based on Meldrum's acid derivatives and demonstrated their molecular structure-controlled tunable fluorescence and stimuli responses. This highlights the potential application in stimuli-responsive materials (Hariharan et al., 2018).

Solvatochromic Behavior

Flores et al. (2004) described the synthesis of a dye derived from Meldrum's acid, exhibiting positive solvatochromism, indicating sensitivity to the medium's dipolarity-polarizability and acidity (Flores et al., 2004).

Future Directions

The future directions for research on “5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be explored. For example, similar compounds have been investigated for their potential as analgesics and antiplatelet agents .

properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQBJKRSEOLQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327172
Record name NSC636626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15795-54-7
Record name NSC636626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.